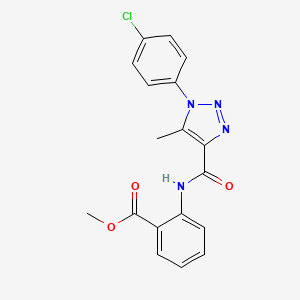

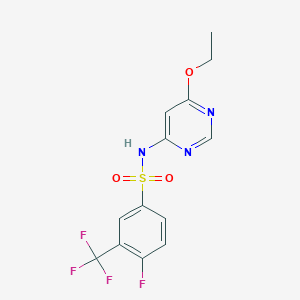

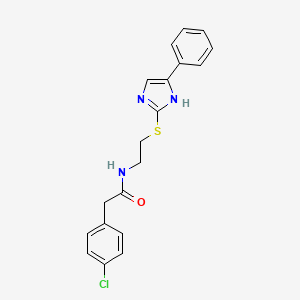

![molecular formula C12H15NO4 B2951538 (2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid CAS No. 21488-23-3](/img/structure/B2951538.png)

(2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of an amino acid, with an ethoxycarbonyl group and a phenyl group attached. Amino acids are fundamental building blocks of proteins and play crucial roles in biological systems .

Synthesis Analysis

The synthesis of such compounds typically involves methods like peptide coupling or other forms of amide bond formation. The specific method would depend on the exact structure and functional groups present .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms and the chemical bonds between them .Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. In this case, the carboxylic acid and amino groups are likely to be reactive. They can participate in various reactions like condensation, acid-base reactions, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and pKa, can be predicted based on its structure. Various online tools exist for this purpose .Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Characterization

One application involves the structural investigation of related compounds through X-ray crystallography, spectroscopic methods, and quantum chemical calculations. For example, a study characterized the structure of a compound with similar functional groups, highlighting the importance of intramolecular and intermolecular interactions for stabilizing the crystal structure. This research can be foundational for understanding the physical and chemical properties of similar compounds (Venkatesan et al., 2016).

Synthetic Methodology Development

Another application area is the development of synthetic methodologies for producing enantioselective compounds, which are valuable in drug development and materials science. A study described an enantioselective synthesis route starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, which demonstrates the potential for creating complex, biologically active molecules in a stereoselective manner (Alonso et al., 2005).

Biocatalysis for Precursor Synthesis

Biocatalysis offers a green chemistry approach to synthesizing chiral precursors of β-substituted-γ-amino acids. A study utilized commercial lipases for the synthesis of precursors of β-substituted-γ-amino acids from aliphatic and aromatic 3-substituted-3-cyano-2-(ethoxycarbonyl)propanoic acid ethyl esters. This process highlights the versatility and efficiency of enzymes in producing optically active compounds, which are critical for pharmaceutical applications (Mukherjee & Martínez, 2011).

Nonlinear Optical (NLO) Properties

Investigations into the nonlinear optical properties of related compounds have also been conducted. One study explored the NLO activity of a compound through experimental and theoretical methods, confirming its potential for applications in optical devices and materials science. Such research underscores the functional versatility of these compounds beyond biologically active molecules (Venkatesan et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-(ethoxycarbonylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBBGLSAFZJOMD-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

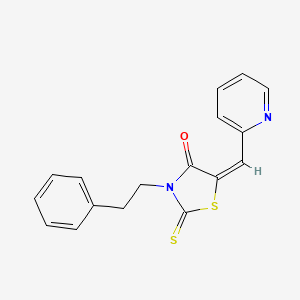

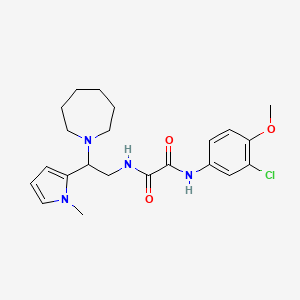

![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2951458.png)

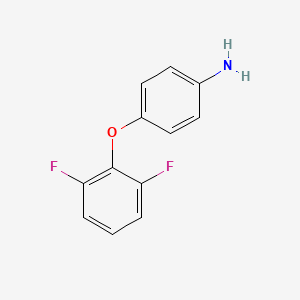

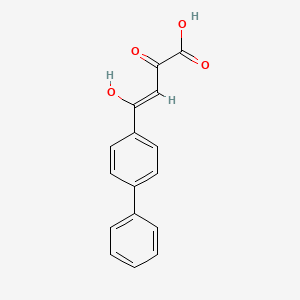

![2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2951473.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2951476.png)